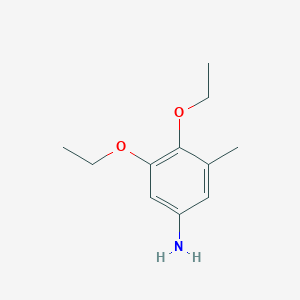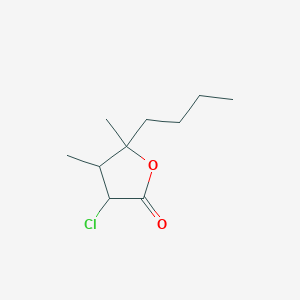![molecular formula C23H29NO4 B14360843 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 92814-50-1](/img/structure/B14360843.png)
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound with a complex structure It features a benzoyl group attached to a benzoic acid moiety, with a butyl(3-methylbutyl)amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the formation of the benzoyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where the butyl(3-methylbutyl)amine reacts with the benzoyl intermediate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Derivatives: Compounds like 3-amino-2-methylbutyl benzoate and 3-methylbutyl 2-methylbutanoate share structural similarities.
Amino Acid Derivatives: Compounds with similar amino group substitutions.
Uniqueness
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92814-50-1 |
|---|---|
Molekularformel |
C23H29NO4 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-[4-[butyl(3-methylbutyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H29NO4/c1-4-5-13-24(14-12-16(2)3)17-10-11-20(21(25)15-17)22(26)18-8-6-7-9-19(18)23(27)28/h6-11,15-16,25H,4-5,12-14H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
OKCYWKKFVIYFHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC(C)C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)

![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)

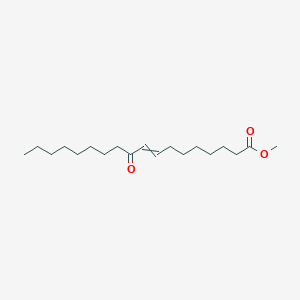
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
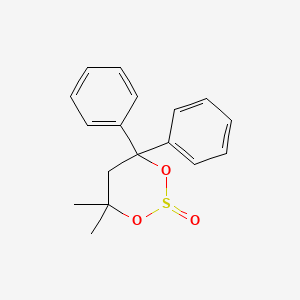
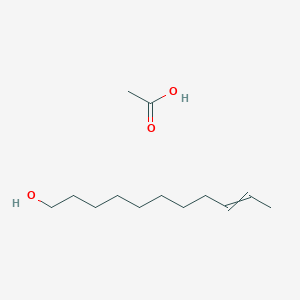

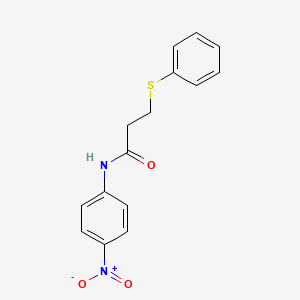
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
